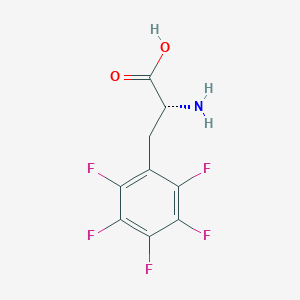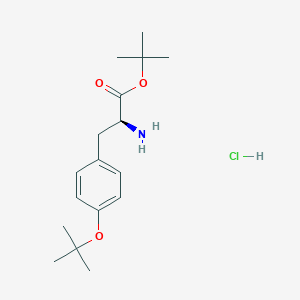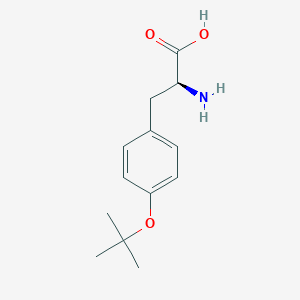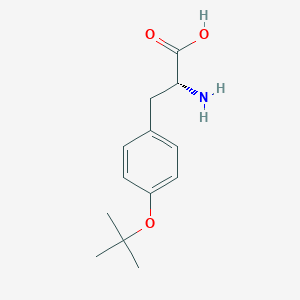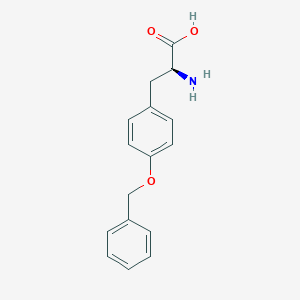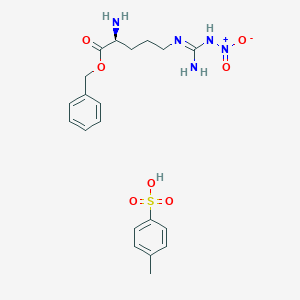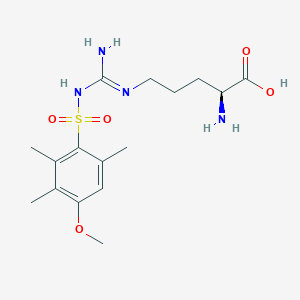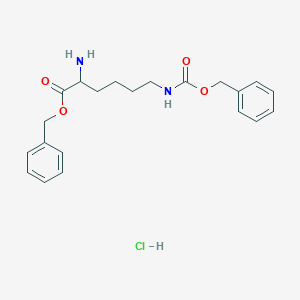
Tosyl-L-asparagine
Vue d'ensemble
Description
Tosyl-L-asparagine is a biochemical used for proteomics research . It has a molecular weight of 287.34 and a molecular formula of C11H17N3O4S . It is a solid substance that is soluble in DMSO and warm water .
Synthesis Analysis
L-asparaginase, an enzyme that catalyzes the degradation of asparagine, is produced by various organisms, including bacteria, fungi, algae, plants, and mammals . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthetase uses ATP to activate aspartate, forming β-aspartyl-AMP . Glutamine donates an ammonium group, which reacts with β-aspartyl-AMP to form asparagine and free AMP .Molecular Structure Analysis
The Tosyl-L-asparagine molecule contains a total of 33 bonds . There are 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis
L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes L-asparaginase a useful tool in the treatment of acute lymphoblastic leukemia (ALL) .Physical And Chemical Properties Analysis
Tosyl-L-asparagine is a solid substance that is soluble in DMSO and warm water . It has a melting point of 169-170°C (lit.) (dec.) .Applications De Recherche Scientifique
Tosyl-L-asparagine plays a role in the coordination properties of amino acids, particularly in their interaction with metal ions like copper(II). This is significant in the field of coordination chemistry and metalloprotein research (Menabue, Saladini, & Morini, 1989).
Research on L-asparaginase, an enzyme related to asparagine, has revealed its importance in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. This enzyme is isolated from various sources, including microorganisms and plants (Batool, Makky, Jalal, & Yusoff, 2016).
The therapeutic use of L-asparaginase in cancer treatment, particularly in the treatment of ALL and lymphosarcoma, is a significant application area. This enzyme catalyzes the hydrolysis of L-asparagine, leading to cytotoxicity in leukemic cells. Research also focuses on the improvement of production, stability, and reducing side effects of this enzyme (Lopes et al., 2017).
The role of L-asparaginase extends beyond pharmaceutical applications to include uses in food processing and as a biosensor. The enzyme is explored for its potential in reducing acrylamide formation in food and detecting L-asparagine in physiological fluids (Castro et al., 2021).
There is a focus on the discovery of new sources and formulations of L-asparaginase to reduce toxicity and improve its efficacy as an anticancer agent. This includes exploring alternative sources like plants and fungi (Shrivastava, Khan, Khurshid, Kalam, Jain, & Singhal, 2016).
An innovative application in the development of biosensors is seen in the use of L-Asparaginase for L-Asparagine measurement, demonstrating the interdisciplinary applications of this enzyme (Cruz et al., 2016).
Mécanisme D'action
The therapeutic effects of asparaginase are due to the depletion of the essential amino acid asparagine, thus occupying a unique space within the therapeutic landscape of ALL . Upon hydrolysis of asparagine (and/or glutamine), cells activate GCN2 kinase, which phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 .
Safety and Hazards
Asparaginase, from which Tosyl-L-asparagine is derived, can cause hypersensitivity reactions in patients . Other side effects include skin rashes, mild allergic and anaphylactic reactions, pancreatitis, thrombosis, fever, hepatic insufficiency, hyperammonemia, coagulation abnormalities, as well as increases in blood glucose and uric acid concentrations .
Orientations Futures
There are ongoing efforts to improve the utilization of asparaginase therapy . For example, a PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .
Propriétés
IUPAC Name |
(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-L-asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Tosyl-L-asparagine in peptide synthesis?
A: Tosyl-L-asparagine serves as a crucial starting material in the synthesis of optically active α-tosylamino-β-propiolactone (III). [] This lactone is a highly reactive compound that readily reacts with amino acid esters or peptide esters to form L-seryl peptides. The significance lies in its ability to facilitate the formation of peptide bonds while preserving the optical purity of the amino acids, a critical aspect of peptide synthesis. []
Q2: Can you elaborate on the reaction mechanism involving Tosyl-L-asparagine in L-seryl peptide synthesis?
A: The synthesis begins with the conversion of Tosyl-L-asparagine to L-2-tosylamino-3-aminopropionic acid. This compound then undergoes cyclization to form the reactive α-tosylamino-β-propiolactone (III). This lactone acts as an activated form of serine, readily reacting with the free amino group of an amino acid ester or peptide ester. This reaction results in the formation of a new peptide bond and the incorporation of the serine residue into the growing peptide chain. [] Notably, this reaction proceeds with minimal racemization, ensuring the chirality of the amino acids is maintained. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



